2'-Hydroxylisoagarotetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2’-Hydroxylisoagarotetrol can be prepared through synthetic routes involving specific reaction conditions. One common method involves the hydro-distillation of agarwood pieces using a glass distillation apparatus . The distilled oil and hydrosol fractions are collected and further processed to obtain the compound. Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
2’-Hydroxylisoagarotetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may result in the formation of simpler alcohols.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxylisoagarotetrol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of phenolic compounds . In biology, it is investigated for its potential biological activities, including antioxidant and antimicrobial properties . In medicine, it is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities . Additionally, in the industry, it is used in the production of various chemical products and as a natural additive in cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of 2’-Hydroxylisoagarotetrol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2’-Hydroxylisoagarotetrol can be compared with other similar compounds, such as other phenolic compounds and monophenols. Similar compounds include 2’-Hydroxyacetophenone and 2’-Hydroxybenzaldehyde . What sets 2’-Hydroxylisoagarotetrol apart is its unique chemical structure and specific biological activities.
Eigenschaften
Molekularformel |
C17H18O7 |
---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15-,16+/m0/s1 |
InChI-Schlüssel |
MRBLWULZJXWLNX-XUWVNRHRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.